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Compound of Interest

Compound Name: 2-lodo-4-nitroaniline

Cat. No.: B1222051

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the expected mass spectrum of 2-iodo-4-
nitroaniline, a crucial analytical technique for molecular identification and structural
elucidation. Due to the limited availability of public experimental mass spectral data for this
specific compound, this guide presents a theoretical fragmentation pattern based on
established principles of mass spectrometry and known fragmentation behaviors of analogous
compounds, such as nitroaromatics and iodinated aromatic molecules. This comparative
approach allows for a robust prediction of the mass spectrum, providing valuable insights for
researchers working with this and similar chemical entities.

Predicted Mass Spectrum Data

The mass spectrum of 2-iodo-4-nitroaniline is predicted to exhibit a distinct molecular ion
peak and several characteristic fragment ions. The molecular weight of 2-iodo-4-nitroaniline is
264.02 g/mol .[1] Given that iodine is a monoisotopic element (100% 1271), the molecular ion
peak is expected to be a single, distinct peak at m/z 264.

The primary fragmentation pathways are anticipated to involve the cleavage of the carbon-
iodine bond and the loss of the nitro group and its components. The following table summarizes
the predicted key ions, their mass-to-charge ratios (m/z), and their probable fragmentation
origins.
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Proposed Fragmentation

m/z Proposed Fragment lon
Pathway
264 [CeHsIN202]* Molecular lon (M*)
218 [CeHsIN2]*+ M* - NO2
137 [CeH3N202]* M+ -1
107 [CeHaN]* [M*-1-NOz] or [M*-NOz2 - 1]
Rearrangement and loss of CO
91 [CeHsN]*
from m/z 107
77 [CeHs]* Loss of HCN from m/z 107

Experimental Protocols

The predicted mass spectrum and fragmentation patterns are based on standard electron
ionization mass spectrometry (EI-MS) conditions. A typical experimental protocol would involve
the following steps:

o Sample Introduction: A small amount of solid 2-iodo-4-nitroaniline is introduced into the
mass spectrometer, typically via a direct insertion probe.

 lonization: The sample is vaporized and then bombarded with a high-energy electron beam
(typically 70 eV) in the ion source. This process ejects an electron from the molecule,
forming a positively charged molecular ion (M+).

o Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to
produce smaller, positively charged ions (fragment ions) and neutral fragments.

e Mass Analysis: The positively charged ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum which is a plot of relative ion abundance versus m/z.

Fragmentation Pathway
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The predicted fragmentation of 2-iodo-4-nitroaniline follows logical pathways based on the
relative strengths of its chemical bonds and the stability of the resulting fragments. The diagram
below illustrates the proposed major fragmentation routes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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